Benzenemethanamine, N-hydroxy-N-(4-methylphenyl)-
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Overview
Description
Benzenemethanamine, N-hydroxy-N-(4-methylphenyl)- is an organic compound with the molecular formula C14H15NO It is a derivative of benzenemethanamine, where the amine group is substituted with a hydroxy group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-hydroxy-N-(4-methylphenyl)- typically involves the reaction of benzenemethanamine with hydroxylamine and a 4-methylphenyl derivative. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N-hydroxy-N-(4-methylphenyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-hydroxy-N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Benzenemethanamine, N-hydroxy-N-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-hydroxy-N-(4-methylphenyl)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the 4-methylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 4-methyl-: Similar structure but lacks the hydroxy group.
Benzenemethanamine, N-(4-methylphenyl)-: Similar structure but lacks the hydroxy group.
Benzenemethanamine, N-hydroxy-N-(phenylmethyl)-: Similar structure but with a phenylmethyl group instead of a 4-methylphenyl group.
Uniqueness
Benzenemethanamine, N-hydroxy-N-(4-methylphenyl)- is unique due to the presence of both the hydroxy group and the 4-methylphenyl group
Properties
CAS No. |
92533-30-7 |
---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-benzyl-N-(4-methylphenyl)hydroxylamine |
InChI |
InChI=1S/C14H15NO/c1-12-7-9-14(10-8-12)15(16)11-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 |
InChI Key |
YSXCJGOSLMIOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CC=C2)O |
Origin of Product |
United States |
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